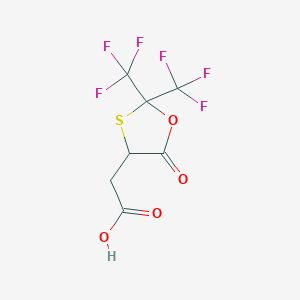
1,3-Oxathiolane-4-acetic acid, 5-oxo-2,2-bis(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxathiolane-4-acetic acid, 5-oxo-2,2-bis(trifluoromethyl)- is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an oxathiolane ring and two trifluoromethyl groups. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-oxathiolane-4-acetic acid, 5-oxo-2,2-bis(trifluoromethyl)- typically involves the formation of the oxathiolane ring followed by the introduction of the trifluoromethyl groups. One common method involves the reaction of a suitable thiol with an epoxide to form the oxathiolane ring. The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Oxathiolane-4-acetic acid, 5-oxo-2,2-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxathiolane ring or the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Aplicaciones Científicas De Investigación
1,3-Oxathiolane-4-acetic acid, 5-oxo-2,2-bis(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-oxathiolane-4-acetic acid, 5-oxo-2,2-bis(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxathiolane ring may participate in covalent bonding with nucleophilic sites on enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxathiolane nucleosides: These compounds share the oxathiolane ring but differ in their substituents and biological activities.
2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid: Similar in structure but lacks the trifluoromethyl groups, resulting in different chemical properties and applications.
Uniqueness
1,3-Oxathiolane-4-acetic acid, 5-oxo-2,2-bis(trifluoromethyl)- is unique due to the presence of the trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
170996-97-1 |
|---|---|
Fórmula molecular |
C7H4F6O4S |
Peso molecular |
298.16 g/mol |
Nombre IUPAC |
2-[5-oxo-2,2-bis(trifluoromethyl)-1,3-oxathiolan-4-yl]acetic acid |
InChI |
InChI=1S/C7H4F6O4S/c8-6(9,10)5(7(11,12)13)17-4(16)2(18-5)1-3(14)15/h2H,1H2,(H,14,15) |
Clave InChI |
HFRHQTUSQPARJE-UHFFFAOYSA-N |
SMILES canónico |
C(C1C(=O)OC(S1)(C(F)(F)F)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


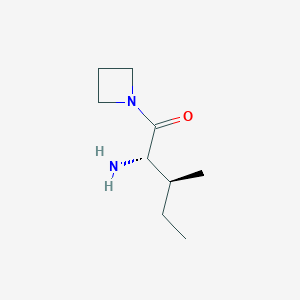


![(1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester](/img/structure/B12563818.png)
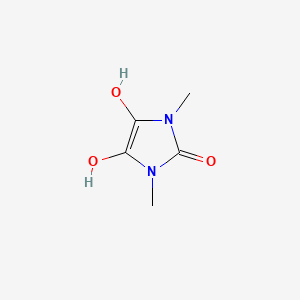
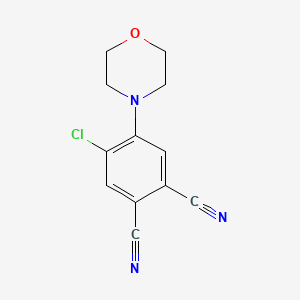
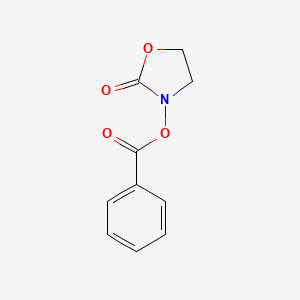
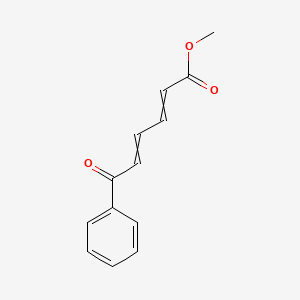
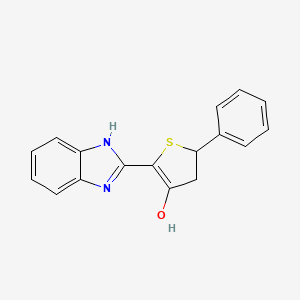
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
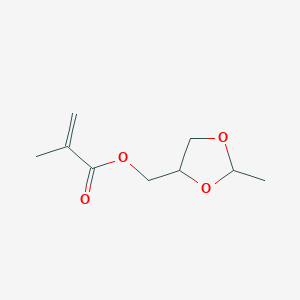
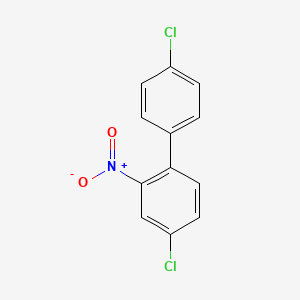

![3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B12563887.png)
